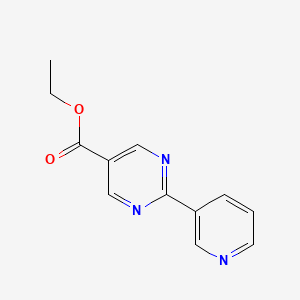

Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate

Description

Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a pyridine ring at position 2 and an ethyl ester group at position 3. Its molecular formula is C₁₂H₁₁N₃O₂, with a molecular weight of 237.24 g/mol. The pyridine and pyrimidine moieties confer unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry for drug discovery, particularly in targeting enzymes and receptors involved in cancer, inflammation, and infectious diseases .

Properties

CAS No. |

954227-00-0 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H11N3O2/c1-2-17-12(16)10-7-14-11(15-8-10)9-4-3-5-13-6-9/h3-8H,2H2,1H3 |

InChI Key |

FUXMKEITKCWGQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the condensation of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature . The reaction mixture is stirred for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Biological Activities

Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate has been studied for its potential as an enzyme inhibitor and receptor modulator. Research indicates its effectiveness in anti-inflammatory and anticancer applications, particularly through its interaction with the NF-kB signaling pathway, which is crucial in inflammatory responses and cancer progression . Additionally, its antimicrobial properties have been explored, suggesting its utility in developing new antibiotics.

Case Studies

A study highlighted the synthesis of various pyrimidine derivatives, including this compound, which were evaluated for their biological activities against specific cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation, indicating its potential as a lead compound for further drug development .

Synthetic Applications

Building Block in Organic Synthesis

This compound serves as an important building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various reaction types such as oxidation, reduction, and substitution reactions. For instance, it can be reacted with alkyl halides in the presence of a base to form alkylated derivatives, expanding its utility in synthetic pathways.

Optimization of Synthesis

The synthesis of this compound typically involves several steps that can be optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates while minimizing waste. The optimization of reaction conditions like temperature and solvent choice is critical for scaling up production effectively.

Structural Comparisons

This compound shares structural similarities with other compounds, which can provide insights into its unique properties. A comparison table illustrates how it differs from related compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | 0.94 | Contains a chloro group |

| Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate | 0.80 | Hydroxy group instead of chloro |

| Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate | 0.81 | Different substitution pattern |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 0.74 | Contains an amino group |

This table emphasizes the unique combination of functional groups present in this compound, positioning it as a distinctive candidate for further research and development in medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway by binding to key residues in the active site .

Comparison with Similar Compounds

Positional Isomers of Pyridine Substituents

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate (C₁₂H₁₁N₃O₃):

- The pyridine ring is attached at position 4 of the pyrimidine core instead of position 2.

- The 4-hydroxy group increases polarity but reduces membrane permeability compared to the parent compound.

- Exhibits distinct binding affinities in enzyme inhibition assays, particularly against kinases, due to altered hydrogen-bonding interactions .

Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (C₁₂H₁₁N₃O₃):

- Structural isomer with a hydroxyl group at position 4 of the pyrimidine ring.

- The hydroxyl group enhances solubility (logP = 0.8 vs. 1.2 for the parent compound) but may reduce metabolic stability in vivo .

Substituent Modifications on the Pyrimidine Ring

Ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate (C₁₇H₂₀N₄O₂):

- A 2-methylpyrrolidine group at position 4 introduces steric bulk and basicity.

- Shows enhanced interaction with G-protein-coupled receptors (GPCRs) due to the pyrrolidine moiety’s affinity for hydrophobic binding pockets.

- Demonstrated 2.5-fold higher anticancer activity (IC₅₀ = 8.2 μM) in leukemia cell lines compared to the parent compound (IC₅₀ = 20.5 μM) .

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate (C₁₂H₁₀ClN₃O₂):

- Chlorine substituent at position 4 acts as a leaving group, facilitating nucleophilic substitution reactions.

- Electronegative chlorine increases the pyrimidine ring’s electron deficiency, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Used as a precursor for kinase inhibitors targeting EGFR and VEGFR .

Ester Group Variations

Methyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate (C₁₁H₉ClN₃O₂):

- Methyl ester instead of ethyl reduces lipophilicity (logP = 1.0 vs. 1.2), improving aqueous solubility but shortening plasma half-life.

- Retains anti-inflammatory activity (COX-2 inhibition IC₅₀ = 0.45 μM) comparable to the ethyl analog (IC₅₀ = 0.48 μM) .

- 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate (C₁₀H₁₄N₄O₂): Dimethylamino group increases basicity (pKa ≈ 8.5) and solubility in acidic environments. Shows 3-fold higher blood-brain barrier penetration in rodent models, making it suitable for CNS-targeted therapies .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |

|---|---|---|---|---|

| Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate | C₁₂H₁₁N₃O₂ | 237.24 | 1.2 | Ethyl ester, pyridin-3-yl |

| Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | C₁₂H₁₀ClN₃O₂ | 271.68 | 1.5 | Chloro, ethyl ester |

| Methyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | C₁₁H₉ClN₃O₂ | 249.66 | 1.0 | Methyl ester, chloro |

| Ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate | C₁₇H₂₀N₄O₂ | 312.37 | 2.1 | 2-methylpyrrolidine, ethyl ester |

Biological Activity

Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including the use of reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The general reaction conditions are summarized in the table below:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic/Basic Medium |

| Reduction | Sodium borohydride | Methanol/Ethanol |

| Substitution | Alkyl halides | Presence of Base |

Enzyme Inhibition

This compound has demonstrated significant enzyme inhibitory activity, particularly as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2). This enzyme plays a crucial role in lipid metabolism, and its inhibition is associated with potential therapeutic effects in metabolic disorders such as obesity and diabetes. The compound also exhibits anti-inflammatory properties and has been studied for its ability to modulate signaling pathways, including the NF-kB inflammatory pathway.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit various cancer cell lines, suggesting its potential as an anticancer agent. For instance, compounds with similar structures have been evaluated against cancer cell lines like A549 and NCI-H1975, showing varying degrees of cytotoxicity .

Antimicrobial Activity

Beyond its anti-inflammatory and anticancer activities, this compound has also been investigated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further pharmacological exploration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyridine and pyrimidine rings can significantly influence its potency and selectivity. For example, variations in substituents on the pyridine ring have been shown to affect both enzyme inhibition and cytotoxicity against cancer cells .

Case Studies

- Inhibition of DGAT2 : A study demonstrated that this compound effectively inhibited DGAT2 with an IC50 value indicating strong potential for managing lipid-related disorders.

- Anti-inflammatory Effects : In vivo models using carrageenan-induced paw edema demonstrated that the compound significantly reduced inflammation compared to controls, highlighting its therapeutic potential in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.